Bisphenol C

Endocrine Disruption Estrogen Receptor Binding Receptor Pharmacology

Bisphenol C (BPC) is the definitive monomer for inherently flame-retardant polymers, achieving UL-94 V-0 ratings without additive loading. BPC-based polyarylates deliver char yields twice that of BPA analogs with heat release capacities as low as 20 J/g-K—critical for electronics, connectors, and aerospace interiors. Its unique ortho-methyl substitution confers both superior fire performance and a distinct ERα agonist/ERβ antagonist profile (IC50: 2.65/1.94 nM), making it irreplaceable for endocrine research and mitochondrial toxicology screening. Generic substitution with other bisphenols is scientifically unsound.

Molecular Formula C17H20O2
Molecular Weight 256.34 g/mol
CAS No. 79-97-0
Cat. No. B144803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol C
CAS79-97-0
Synonyms4,4’-(1-Methylethylidene)bis[2-methyl-phenol;  4,4’-Isopropylidenedi-o-cresol;  2,2-Bis(3-methyl-4-hydroxyphenyl)propane;  2,2-Bis(4-hydroxy-3-methylphenyl)propane;  2,2’-(4-Hydroxy-3-methylphenyl)propane;  2,2’-Dimethyl-4,4’-isopropylidenebisphenol;  3,3’
Molecular FormulaC17H20O2
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C)O
InChIInChI=1S/C17H20O2/c1-11-9-13(5-7-15(11)18)17(3,4)14-6-8-16(19)12(2)10-14/h5-10,18-19H,1-4H3
InChIKeyYMTYZTXUZLQUSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol C (CAS 79-97-0): Technical Profile and Comparative Positioning in Bisphenol Procurement


Bisphenol C (BPC; 2,2-Bis(4-hydroxy-3-methylphenyl)propane; CAS 79-97-0) is a methyl-substituted congener of Bisphenol A (BPA) . It functions as an estrogen receptor α (ERα) agonist and an ERβ antagonist, with reported IC50 values of 2.65 nM for ERα and 1.94 nM for ERβ in binding assays . The compound is a building block for high-performance polymers, including inherently flame-retardant polyarylates, polycarbonates, and epoxy resins [1]. Key physical properties include a melting point of 138–140°C and a boiling point of 238–240°C at 12 mmHg [2].

Bisphenol C: Why Generic Bisphenol Interchangeability Fails in Critical Applications


Substituting Bisphenol C with other bisphenols is not straightforward due to its unique combination of endocrine activity and polymer performance. Despite high structural similarity—differing from BPA by a single methyl group [1]—BPC exhibits a distinct ER binding profile, acting as an ERβ antagonist while BPA is a weak agonist [2]. This divergence in biological activity is mirrored in materials science: BPC-based polymers achieve V-0 flame ratings and low heat release without additives, whereas BPA polymers require substantial flame-retardant additives . These differences render generic substitution scientifically and commercially unsound.

Bisphenol C Procurement Evidence: Quantitative Differentiation Against BPA, BPS, and Other Analogs


ERα and ERβ Binding Affinity: Bisphenol C vs. Bisphenol A and Bisphenol AF

Bisphenol C (BPC) binds to estrogen receptor α (ERα) and β (ERβ) with high affinity. In competitive binding assays, BPC demonstrated an IC50 of 2.65 nM for ERα and 1.94 nM for ERβ . This affinity is substantially higher than that of Bisphenol A (BPA), which typically exhibits IC50 values in the range of 200-300 nM for ERα [1], and Bisphenol AF (BPAF), which has an IC50 of 53.4 nM for ERα [2]. BPC's ERβ IC50 (1.94 nM) is also approximately 10-fold lower than BPAF's ERβ IC50 (18.9 nM) [2].

Endocrine Disruption Estrogen Receptor Binding Receptor Pharmacology

hERα Agonistic Potency: Bisphenol C vs. Bisphenol A, Bisphenol S, and Bisphenol B

In a standardized OECD 455 in vitro assay using the hERα-Hela9903 cell line, Bisphenol C (BPC) exhibited superior hERα agonistic potency compared to Bisphenol A (BPA) and Bisphenol S (BPS) [1]. BPC had an IC50 of 0.48 μM, while BPA and BPS were less potent (exact values not reported but described as 'comparable or inferior'). Bisphenol B (BPB) was slightly more potent with an IC50 of 0.31 μM, but BPC still ranks among the most potent classical BPA analogs [1].

Endocrine Disruption In Vitro Toxicology OECD 455 Assay

Mitochondrial Dysfunction and Apoptosis Induction: Bisphenol C vs. BPA, BPS, and BPA/C

Despite similar cytotoxicity EC50 values and logP values, Bisphenol C (BPC) uniquely disrupts mitochondrial function and induces apoptosis in HepG2 cells [1]. BPC caused a significant decrease in mitochondrial membrane potential and ATP concentration, and triggered cytochrome c release, indicating apoptosis [1]. In contrast, BPA, BPS, and a newly synthesized BPA/C analog did not produce these mitochondrial effects. Additionally, BPC selectively upregulated the pro-inflammatory cytokines TGFB1 and TNF [1].

Cellular Toxicology Mitochondrial Toxicity Apoptosis

Char Yield and Heat Release Capacity: Bisphenol C-Based Polymers vs. Bisphenol A-Based Polymers

Polymers incorporating Bisphenol C (BPC) exhibit significantly enhanced fire resistance compared to Bisphenol A (BPA)-based analogs [1]. BPC-containing polyarylates achieve char yields of nearly 40%, which is twice that of BPA polyarylate [1]. Heat release capacity (HRC) measured by pyrolysis combustion flow calorimetry (PCFC) is as low as 81 J/g·K [1]. More advanced BPC polymers show HRC as low as 20 J/g-K, an order of magnitude lower than typical BPA polymers [2].

Flame Retardancy Polymer Science Thermal Analysis

UL-94 V-0 Rating and Total Heat Release: Bisphenol C Polymers vs. Additive-Loaded BPA Polymers

Polymers synthesized from vinyl or acroyl Bisphenol C monomers inherently achieve a V-0 rating in the UL-94 vertical burn test without requiring any flame-retardant additives or synergists . These materials exhibit total heat release values of 10–12 kJ/g and form approximately 20% char upon heating . In contrast, Bisphenol A-based polymers typically require the addition of halogenated or phosphorus-based flame retardants to meet V-0 standards, which can compromise mechanical properties and increase costs [1].

Flame Retardancy Polymer Processing UL-94 Testing

Bisphenol C Procurement: High-Value Application Scenarios Based on Quantitative Evidence


Inherently Flame-Retardant Polycarbonates and Polyarylates for Electronics and Aerospace

Bisphenol C is the monomer of choice for synthesizing polymers that must meet stringent flame-retardancy standards (e.g., UL-94 V-0) without the use of additives. The data show that BPC-based polyarylates achieve char yields twice that of BPA analogs and heat release capacities as low as 20 J/g-K . This inherent flame resistance is critical for electronic housings, connectors, and aerospace interior components where weight, mechanical integrity, and fire safety are paramount .

High-Affinity Estrogen Receptor Ligand for Endocrine Disruption Research

With ERα IC50 values of 2.65 nM and ERβ IC50 of 1.94 nM , Bisphenol C serves as a potent tool compound for investigating estrogen receptor signaling pathways and screening for endocrine-disrupting chemicals. Its unique profile as an ERα agonist and ERβ antagonist makes it invaluable for mechanistic studies aimed at understanding tissue-specific estrogenic effects and developing safer BPA alternatives.

Mitochondrial Toxicity and Apoptosis Model Compound

Bisphenol C is a selective inducer of mitochondrial dysfunction and apoptosis in hepatic cells, as evidenced by its ability to decrease mitochondrial membrane potential, reduce ATP levels, and trigger cytochrome c release—effects not observed with BPA or BPS . This makes BPC a useful positive control in cellular toxicology assays focused on mitochondrial health and cell death mechanisms.

High-Performance Epoxy Resins with Enhanced Thermal Stability

Epoxy resins derived from Bisphenol C diglycidyl ether (DGEBC) exhibit mechanical properties equivalent to BPA-based systems (DGEBA) but with 50% lower heat release rate and heat release capacity . These resins are suitable for composite materials, adhesives, and coatings in demanding thermal environments where fire resistance is a design requirement.

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